molecular formula C13H13BrN2S B14373518 4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile CAS No. 91534-24-6

4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile

Katalognummer: B14373518
CAS-Nummer: 91534-24-6
Molekulargewicht: 309.23 g/mol
InChI-Schlüssel: CMJWPLJAVZZGRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile is an organic compound that features a bromine atom, a benzonitrile group, and a thiazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazine ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The benzonitrile group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the thiazine ring can form non-covalent interactions, such as hydrogen bonds or van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-3,6-dihydro-2H-pyran: This compound shares the bromine atom and a similar ring structure but lacks the thiazine ring.

    4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazol-2-yl)benzonitrile: This compound is closely related, with a thiazole ring instead of a thiazine ring.

Uniqueness

4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile is unique due to the presence of both the bromine atom and the thiazine ring, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

91534-24-6

Molekularformel

C13H13BrN2S

Molekulargewicht

309.23 g/mol

IUPAC-Name

4-bromo-2-(4,5-dimethyl-3,6-dihydrothiazin-2-yl)benzonitrile

InChI

InChI=1S/C13H13BrN2S/c1-9-7-16(17-8-10(9)2)13-5-12(14)4-3-11(13)6-15/h3-5H,7-8H2,1-2H3

InChI-Schlüssel

CMJWPLJAVZZGRQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CSN(C1)C2=C(C=CC(=C2)Br)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.